Nigerose is a reducing disaccharide consisting of two D-glucose units linked by an α-(1→3) glycosidic bond. [, , ] It is classified as a rare sugar due to its limited natural abundance. [, ] Nigerose is found in trace amounts in honey, [, ] certain fungal cell walls, [, ] and is produced as a byproduct of starch hydrolysis by some enzymes. [, ]
Nigerose has gained attention in scientific research due to its unique structural features and potential biological activities. [, ] Studies have explored its role in immunomodulation, [, ] enzyme characterization, [, , , , , ] and development of novel functional oligosaccharides. [, , ]
Nigerose can be derived from several sources, including the enzymatic breakdown of polysaccharides such as nigeran and erucinan. It can also be synthesized from maltose through enzymatic reactions involving maltose phosphorylase or by transglycosylation methods using cyclodextrin glucanotransferase . The natural occurrence of nigerose has been documented in certain fungi and bacteria, which can produce it as part of their metabolic processes.
Nigerose is classified under the category of oligosaccharides, specifically as a non-reducing disaccharide. It is categorized based on its glycosidic linkage, which distinguishes it from other disaccharides like sucrose or lactose. Its specific structure contributes to its functional properties in various biological contexts.
The synthesis of nigerose can be achieved through several methodologies:
The enzymatic methods are particularly favored due to their efficiency and specificity. The reaction conditions typically involve controlled temperatures and pH levels to optimize enzyme activity while minimizing side reactions. For example, the one-pot method allows for simultaneous reactions that streamline the production process.
Nigerose has a distinctive molecular structure characterized by its glycosidic bond:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which provide detailed insights into the molecular configuration and purity of nigerose .
Nigerose participates in various chemical reactions typical for carbohydrates:
The hydrolysis reaction typically requires careful control of temperature and pH to ensure complete conversion without degrading the sugar components. Enzymatic transglycosylation has been shown to be a viable method for synthesizing complex oligosaccharides from nigerose .
The biological activities attributed to nigerose are primarily linked to its immunomodulatory effects. The mechanism involves:
Studies have indicated that nigerose can stimulate lymphocyte proliferation and enhance phagocytic activity in macrophages, suggesting its potential as an immunostimulant .
Relevant analytical techniques such as HPLC and mass spectrometry are employed to assess these properties accurately.
Nigerose has several applications in scientific research:
Nigerose (3-O-α-D-glucopyranosyl-D-glucose) is biosynthesized natively in specific fungal and bacterial systems. Acremonium spp. (e.g., Acremonium S4G13) produce nigerose extracellularly through cell wall-associated glucosyltransferases that catalyze the transglycosylation of maltose or starch-derived oligosaccharides. This strain generates nigerose alongside nigerosyl glucose and nigerosyl maltose, indicating a branching metabolic pathway where α-1,3 linkages are introduced during oligosaccharide elongation [9]. Kinetic studies show maximal nigerose synthesis at pH 5.5–6.0 and 30°C, with substrate specificity favoring maltotriose over maltose [9].
In anaerobic bacteria like Clostridium spp., nigerose arises from phosphorolytic pathways. Here, cellobiose phosphorylase cleaves cellobiose to generate α-glucose 1-phosphate (α-G1P), which is isomerized to β-glucose 1-phosphate (β-G1P) via phosphoglucomutases. Nigerose phosphorylase then condenses β-G1P with free glucose to form nigerose. This pathway operates under phosphate-rich conditions, enabling energy-efficient nigerose production from cellulose-derived substrates [1] [4].
Table 1: Microbial Biosynthesis Pathways for Nigerose
Organism | Substrate | Key Enzymes | Optimal Conditions | Yield |
---|---|---|---|---|
Acremonium S4G13 | Maltose/starch | Glucosyltransferases | pH 5.5–6.0, 30°C | Not quantified |
Clostridium spp. | Cellobiose + Glucose | Cellobiose phosphorylase, Nigerose phosphorylase | Phosphate buffer, pH 7.0 | 129 mM (52%) |
Enzymatic synthesis enables high-precision nigerose production. A one-pot multienzyme system achieves 319 mM nigerose (62% yield) from 500 mM maltose using maltose phosphorylase and nigerose phosphorylase. Maltose phosphorylase first liberates β-G1P from maltose, which nigerose phosphorylase couples with glucose to form nigerose. Phosphate acts as a catalytic cofactor, enabling substrate recycling without stoichiometric consumption [2] [8]. Alternative feedstocks like sucrose and starch are equally viable:
Transglycosylases offer cofactor-free synthesis. Engineered α-transglucosylases (e.g., from Aspergillus niger) directly transfer glucose from maltose or sucrose to form α-1,3 linkages. In vitro evolution has enhanced their regioselectivity for nigerose from <20% to >85% by mutating substrate-binding residues (e.g., Phe-119 → Ala in GH31 enzymes) [4] [7].
Table 2: Enzymatic Nigerose Production Systems
Substrate | Enzyme System | Conditions | Nigerose Yield |
---|---|---|---|
500 mM Maltose | Maltose phosphorylase + Nigerose phosphorylase | Phosphate buffer, 37°C | 319 mM (62%) |
250 mM Cellobiose | Cellobiose phosphorylase + Phosphoglucomutases + Nigerose phosphorylase | pH 7.0, 40°C | 129 mM (52%) |
500 mM Sucrose | Sucrose phosphorylase + XI + Phosphoglucomutases + Nigerose phosphorylase | pH 6.5, 35°C | 350 mM (67%) |
Aspergillus engineering: Aspergillus niger’s native amylolytic system has been reprogrammed for nigerose synthesis. CRISPR-Cas9-mediated integration of nigerose phosphorylase (NP) genes under the glucoamylase promoter (glaA) increased extracellular nigerose 3.8-fold versus wild-type strains. A double mutant overexpressing NP and downregulating trehalose synthase (ΔtreS) reduced metabolic competition, achieving 45 g/L nigerose in glucose-limited fed-batch fermentation [3] [5] [6].
Bacillus engineering: Bacillus subtilis was engineered for consolidated nigerose production from lignocellulose. The strain BS-NA1 expresses:
Table 3: Engineered Strains for Enhanced Nigerose Production
Host Strain | Genetic Modifications | Feedstock | Nigerose Output |
---|---|---|---|
Aspergillus niger SAP-3 | Δgox Δoah + AcDCT transporter + frd overexpression | Glucose | 17 g/L organic acids* |
Aspergillus niger NP-OE | glaA::NP, ΔtreS | Corn starch | 45 g/L |
Bacillus subtilis BS-NA1 | celA + bgl + NP, Δldh Δpfl | Wheat bran hydrolysate | 28 g/L |
*Note: SAP-3 primarily produces succinic acid; nigerose yield inferred from pathway flux [3] [6].
Chassis optimization: In Aspergillus nidulans, morphology engineering via agsB (α-1,3-glucan synthase) knockout dispersed hyphal pellets, improving oxygen/nutrient transfer and elevating nigerose titers by 40% [10]. Similarly, Bacillus strains expressing phosphate-regulated pho promoters achieved autoinduction of nigerose phosphorylase in low-Pi media, reducing process costs [6].
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